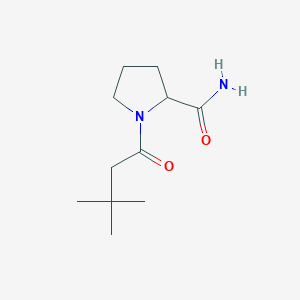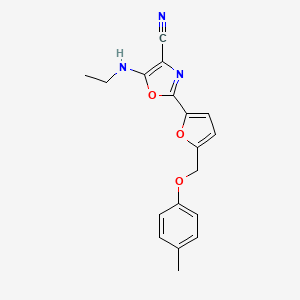
2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Dimethylamino)benzaldehyde ((4-(dimethylamino)phenyl)methylene)hydrazone” is similar in structure . It has a molecular formula of C18H22N4 .
Synthesis Analysis
A related compound, “4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS)”, is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)benzaldehyde ((4-(dimethylamino)phenyl)methylene)hydrazone” has been studied . Another compound, “4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium”, has a molecular formula of CHN and an average mass of 329.457 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Ghorab et al. (2017) synthesized a series of compounds, including those related to 2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one, which displayed significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Pharmaceutical Intermediates : Li‐Tao An (2006) reported the synthesis of a key intermediate of Donepezil hydrochloride, which is a medication used to treat Alzheimer's disease. This process involved the use of 5,6-dimethoxyindan-1-one, a compound structurally related to the chemical , suggesting its utility in pharmaceutical synthesis (Li‐Tao An, 2006).
Organic Solar Cell Applications : Menglan Lv et al. (2014) studied a compound with a similar structure, used as an acceptor and cathode interfacial material in polymer solar cells. This demonstrates the potential of such compounds in the field of renewable energy and organic electronics (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Antioxidant and Antitumor Activities : El‐Borai et al. (2013) explored the chemical behavior of a related compound, which showed significant antioxidant and antitumor activities against liver and breast cell lines. This suggests the compound's relevance in cancer research and therapy (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalytic Hydrogenation in Drug Synthesis : A study by Samardžić and Zrnčević (2012) investigated the catalytic hydrogenation of a compound structurally similar to this compound. This process is crucial in the synthesis of certain pharmaceuticals, indicating the compound's utility in drug development (Samardžić & Zrnčević, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The exact mode of action would depend on the specific target and the chemical environment.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects would depend on the specific pathway and the role of the target within that pathway.
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
The effects would depend on the specific target and the biochemical pathway affected .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Propiedades
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(2)16-7-5-13(6-8-16)9-15-10-14-11-18(23-3)19(24-4)12-17(14)20(15)22/h5-9,11-12H,10H2,1-4H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCLPMRJWHUAA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)

![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)
![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)


![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)


![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)